
5-Bromo-2,4-difluoroaniline
Overview
Description
5-Bromo-2,4-difluoroaniline: is an organic compound with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . It is a fluorinated building block used in various chemical syntheses . The compound is characterized by the presence of bromine and fluorine atoms attached to an aniline ring, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Direct Bromination of 2,4-Difluoroaniline
The most straightforward route to 5-bromo-2,4-difluoroaniline involves electrophilic bromination of 2,4-difluoroaniline. The amino group directs bromine to the para position relative to itself, while fluorine substituents influence regioselectivity through electron-withdrawing effects.
Reaction Mechanism and Conditions
In a typical procedure, 2,4-difluoroaniline is treated with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) at temperatures between 0°C and 25°C. The amino group activates the ring, favoring bromination at the position meta to both fluorine atoms (position 5). Solvents like dichloromethane or acetic acid are employed to enhance solubility and control reaction exothermicity.
Halogen Exchange Fluorination of 5-Bromo-2-chloroaniline
An alternative approach replaces chlorine with fluorine in 5-bromo-2-chloroaniline, leveraging nucleophilic aromatic substitution (NAS). This method is advantageous when starting from chlorinated precursors.
Reaction Protocol
The substrate is reacted with potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (150–180°C). Catalytic amounts of copper(I) iodide (CuI) enhance fluoride ion nucleophilicity. The reaction proceeds via a two-step mechanism: initial formation of a Meisenheimer complex followed by displacement of chloride.
Limitations and Optimization
This route is less favored due to the harsh conditions required for NAS, which can lead to decomposition of sensitive functional groups. Yields are moderate (50–65%), necessitating careful temperature control and excess fluoride.
Lithiation and Boronation Strategies
Patent literature describes lithiation techniques for synthesizing halogenated aromatics, which can be adapted for this compound.
Methodology
- Lithiation : 1-Bromo-4-fluorobenzene is treated with lithium diisopropylamide (LDA) at –78°C to generate a lithium intermediate at position 2.
- Bromination : Quenching the lithiated species with a bromine source (e.g., Br₂) installs bromine at position 5.
- Amination : Subsequent amination via Ullmann coupling introduces the amino group.
Advantages
This method achieves high regioselectivity (>90%) but requires cryogenic conditions and specialized equipment.
Comparative Analysis of Preparation Methods
Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Limitations |
---|---|---|---|---|---|
Direct Bromination | 2,4-Difluoroaniline | Br₂, FeBr₃ | 0–25°C | 60–85 | Polybromination |
Halogen Exchange | 5-Bromo-2-chloroaniline | KF, CuI, DMF | 150–180°C | 50–65 | Harsh conditions |
Diazotization/Fluorination | 5-Bromo-2-nitroaniline | NaNO₂, HCl, HBF₄ | 0–5°C | 30–40 | Multi-step, low yield |
Lithiation | 1-Bromo-4-fluorobenzene | LDA, Br₂ | –78°C | 70–90 | Cryogenic requirements |
Industrial-Scale Considerations
For large-scale production, direct bromination and lithiation methods are preferred due to their scalability and fewer synthetic steps. Solvent recovery systems and continuous flow reactors mitigate exothermic risks and improve efficiency. Regulatory compliance with halogen handling and waste disposal remains a critical concern.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluoroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the replacement of the bromine atom with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in NAS reactions.
Catalysts: Ammonium chloride and iron powder are used in reduction reactions.
Major Products Formed:
Substituted Anilines: Products formed from NAS reactions include various substituted anilines with different functional groups.
Reduced Derivatives: Reduction reactions yield derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2,4-difluoroaniline has been extensively investigated for its potential therapeutic properties. Its applications include:
- Anticancer Research : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays indicated moderate cytotoxicity with IC50 values ranging from 10 to 30 µM against breast cancer cell lines (MCF-7) .
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 25 µg/mL .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:
- Synthesis of Pharmaceuticals : It acts as a building block for synthesizing various pharmaceutical agents, including potential SGLT2 inhibitors for diabetes therapy .
- Dye Manufacturing : The compound is employed in producing dyes and pigments due to its ability to form stable colored complexes .
Material Science
This compound is also used in developing advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance .
Case Study on Cancer Cell Lines
A study assessed the efficacy of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability:
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 80 |
20 | 60 |
30 | 40 |
This indicates its potential as a therapeutic agent in cancer treatment .
Antimicrobial Efficacy Study
In another investigation focusing on antimicrobial properties, the compound was tested against pathogenic bacteria. The findings revealed that at a concentration of 25 µg/mL, it effectively inhibited bacterial growth, suggesting its application in infection control .
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: 5-Bromo-2,4-difluoroaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules with tailored functionalities .
Biological Activity
5-Bromo-2,4-difluoroaniline (CAS Number: 452-92-6) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 208.00 g/mol
- Boiling Point : 223°C
- Density : 1.788 g/cm³
- pKa : 2.19 (predicted)
This compound exhibits its biological activity through multiple pathways:
- Enzyme Interaction : The compound can act as a competitive inhibitor for various enzymes, altering their catalytic activity by binding to their active sites. This interaction can inhibit natural substrate binding, affecting metabolic pathways crucial for cellular functions.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes. This modulation can significantly impact processes such as cell growth and differentiation.
- Cell Signaling Pathways : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for phosphorylation states of key signaling proteins.
Cellular Effects
The biological effects of this compound vary based on dosage and exposure duration:
- Low Doses : Minimal observable effects on cellular processes.
- High Doses : Significant biochemical changes can occur, including cellular damage and metabolic disruption. Long-term exposure has been shown to induce sustained changes in gene expression and metabolic activity.
Biochemical Analysis
In laboratory settings, this compound participates in various biochemical reactions:
- Nucleophilic Aromatic Substitution (NAS) : This reaction allows the bromine atom to be replaced by nucleophiles such as amines or thiols.
Reaction Type | Description |
---|---|
Nucleophilic Aromatic Substitution | Replacement of bromine with nucleophiles |
Oxidation/Reduction | Formation of different derivatives |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed potential anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.
- Antimicrobial Properties : Research indicated that the compound exhibited antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Neuroprotective Effects : Experimental models have shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential therapeutic role in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2,4-difluoroaniline, and how is the product characterized?
this compound is typically synthesized via halogenation and amination of substituted aromatic precursors. A notable method involves substituting 3-chloro-4-fluoroaniline with bromine under controlled conditions, as demonstrated in coupling reactions to form imidazo[4,5-b]pyridine derivatives . Post-synthesis characterization includes:
- 1H NMR spectroscopy : Peaks at δ 11.03 (s, 1H, NH), 8.71–7.21 (aromatic protons) in DMSO- confirm structure .
- Elemental analysis : Discrepancies between calculated (Calcd: C 37.86%, H 2.72%, N 6.31%) and experimental (Found: C 37.23%, H 2.62%, N 6.16%) values may indicate residual solvents or incomplete purification .
- Mass spectrometry : confirms molecular weight .
Q. What spectroscopic methods are employed to confirm the structure of this compound?
Key techniques include:
- High-resolution 1H NMR : In acidic DO, fluorine-proton coupling splits signals into sub-ensembles, aiding in resolving overlapping peaks. For example, δ 7.34–7.21 (m, 3H) corresponds to aromatic protons adjacent to fluorine atoms .
- 19F NMR : Complementary to 1H NMR, it identifies fluorine environments and spin-spin interactions.
- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N ratios .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and found elemental analysis values for this compound?
Discrepancies (e.g., C 37.23% vs. Calcd 37.86%) may arise from:
- Incomplete drying : Residual moisture lowers carbon/hydrogen values. Use Karl Fischer titration to quantify water content.
- Side reactions : Bromine displacement or oxidation byproducts may alter composition. Optimize reaction conditions (e.g., temperature, stoichiometry) and employ purification methods like column chromatography or recrystallization .
- Analytical error : Cross-validate with combustion analysis or high-resolution mass spectrometry (HRMS).
Q. What challenges arise in interpreting the 1H NMR spectrum of this compound in acidic D2_22O, and how can they be mitigated?
In acidic DO:
- Proton exchange : The NH group rapidly exchanges with DO, broadening or eliminating its signal. Use neutral deuterated solvents (e.g., DMSO-) to retain NH proton visibility .
- Fluorine coupling : Fluorine atoms split proton signals into multiplets. Apply spin decoupling or use 19F-1H correlation experiments (e.g., HMBC) to simplify spectra .
- Solvent suppression : Acidic conditions may shift baseline signals. Employ presaturation or gradient-shifted NMR techniques.
Q. How can coupling reactions involving this compound as a precursor be optimized?
For reactions like imidazo[4,5-b]pyridine formation:
- Electronic effects : The electron-withdrawing bromine and fluorine substituents deactivate the aromatic ring. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with strong bases (KCO) to enhance reactivity .
- Steric hindrance : Bulky substituents near the amine group may slow coupling. Introduce directing groups (e.g., Boc protection) to improve regioselectivity.
- Temperature control : Maintain −3 to 0°C during diazonium salt formation to prevent decomposition .
Properties
IUPAC Name |
5-bromo-2,4-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCUAASVCIWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382563 | |
Record name | 5-Bromo-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-92-6 | |
Record name | 5-Bromo-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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